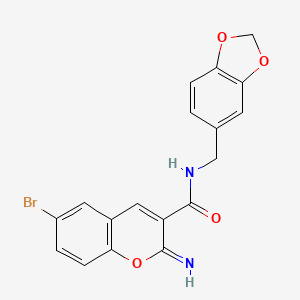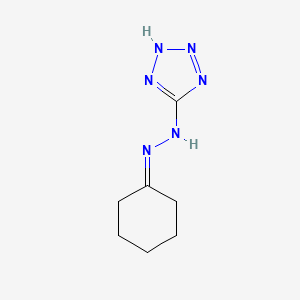![molecular formula C16H12N2O5 B11112628 Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11112628.png)
Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound belonging to the indeno-pyridine family This compound is characterized by its unique structure, which includes a nitro group, a carboxylate ester, and a fused indeno-pyridine ring system
Preparation Methods
The synthesis of Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of indane-1,3-dione with 2,4,5-trimethoxy-benzaldehyde, ethyl acetoacetate, and ammonium acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal cellular functions. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Ethyl 2-methyl-7-nitro-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-7-methyl-5-oxo-5H- 1benzopyrano[2,3-b]pyridine-3-carboxylate
- Ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of different substituents can significantly impact the compound’s properties, making this compound unique in its applications and potential uses.
Properties
Molecular Formula |
C16H12N2O5 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
ethyl 2-methyl-7-nitro-5-oxoindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12N2O5/c1-3-23-16(20)11-7-13-14(17-8(11)2)10-5-4-9(18(21)22)6-12(10)15(13)19/h4-7H,3H2,1-2H3 |
InChI Key |
OSEFOXOOOTYGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11112548.png)
![2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11112553.png)
![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112554.png)

![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)

![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11112576.png)
![1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-](/img/structure/B11112581.png)
![4-(3-chlorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11112606.png)
![Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11112613.png)
![{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11112617.png)
![N'-[2-(adamantan-1-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11112630.png)
![N-(4-bromobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11112636.png)
